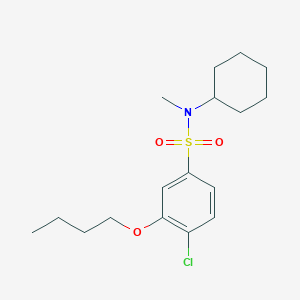![molecular formula C13H19FN2O3 B2373306 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea CAS No. 1796949-66-0](/img/structure/B2373306.png)
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, methoxyethyl chains, and a urea moiety
Vorbereitungsmethoden
The synthesis of 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorophenyl, undergoes a reaction with a suitable alkylating agent to introduce the methoxyethyl group.
Urea Formation: The intermediate is then reacted with an isocyanate or a carbamate derivative to form the urea linkage under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable processes .
Analyse Chemischer Reaktionen
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism by which 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with active site residues. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea include:
1-(2-(3-Chlorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and binding properties.
1-(2-(3-Fluorophenyl)-2-ethoxyethyl)-3-(2-ethoxyethyl)urea: The ethoxyethyl chains provide different steric and electronic effects compared to methoxyethyl chains.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-18-7-6-15-13(17)16-9-12(19-2)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVNQLCGXPUTOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)


![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)

![5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2373237.png)

![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)

![({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2373243.png)
